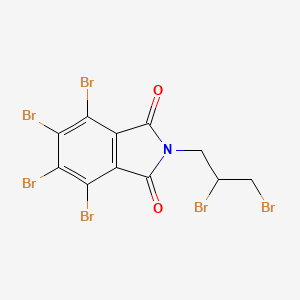
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione: is a brominated organic compound It is characterized by the presence of multiple bromine atoms attached to an isoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of an isoindole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is optimized to ensure efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized isoindole derivatives.
Reduction: Debrominated isoindole compounds.
Substitution: Isoindole derivatives with various functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry
In chemistry, 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate for further functionalization.
Biology
In biological research, this compound may be explored for its potential biological activity. Brominated compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. Brominated isoindoles may interact with biological targets, offering opportunities for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of flame retardants, due to the presence of multiple bromine atoms, which are known to impart flame-retardant properties to materials.
作用機序
The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione: Lacks the 2-(2,3-dibromopropyl) group.
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione: Lacks the 4,5,6,7-tetrabromo substitution.
Uniqueness
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of multiple bromine atoms and the 2-(2,3-dibromopropyl) group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
188744-64-1 |
|---|---|
分子式 |
C11H5Br6NO2 |
分子量 |
662.6 g/mol |
IUPAC名 |
4,5,6,7-tetrabromo-2-(2,3-dibromopropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H5Br6NO2/c12-1-3(13)2-18-10(19)4-5(11(18)20)7(15)9(17)8(16)6(4)14/h3H,1-2H2 |
InChIキー |
KIQUIBGVLRCXAJ-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


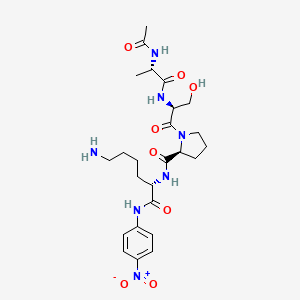
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
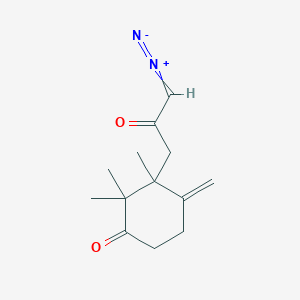
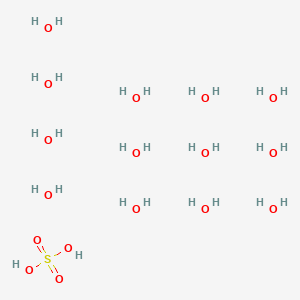
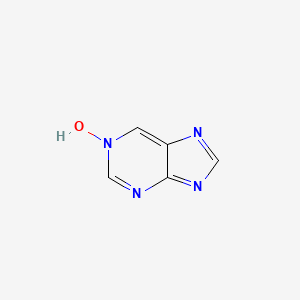
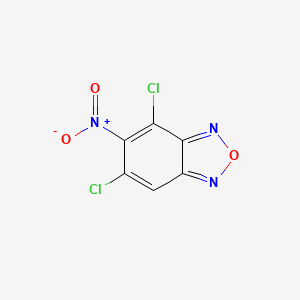

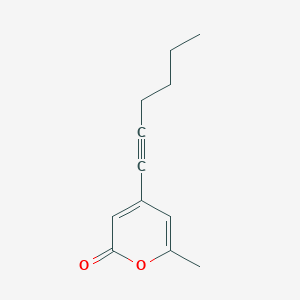
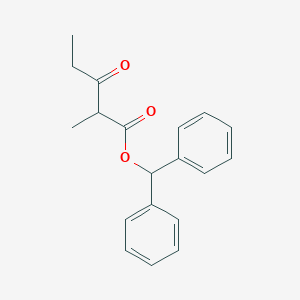
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)


![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
